

# "Methyl N-(4-methoxyphenyl)carbamate" laboratory synthesis protocols

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## Compound of Interest

Compound Name: Methyl N-(4-methoxyphenyl)carbamate

Cat. No.: B082981

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An Application Note for the Synthesis of **Methyl N-(4-methoxyphenyl)carbamate**

## Abstract

This comprehensive guide details the laboratory synthesis of **Methyl N-(4-methoxyphenyl)carbamate**, a key intermediate in pharmaceutical and chemical research. The protocol herein is founded on the nucleophilic acyl substitution reaction between 4-methoxyaniline (p-anisidine) and methyl chloroformate. This document provides a robust, step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is elucidated to ensure reproducibility and deepen the user's understanding. This guide is intended for researchers, chemists, and professionals in drug development.

## Introduction and Significance

**Methyl N-(4-methoxyphenyl)carbamate** (CAS No: 14803-72-6) is a carbamate derivative of significant interest in organic synthesis.<sup>[1][2]</sup> Carbamates are prevalent structural motifs in medicinal chemistry and agrochemicals due to their ability to act as bioisosteres of amide and ester functionalities, often improving metabolic stability and bioavailability. The title compound serves as a valuable building block for more complex molecular architectures. Its synthesis is a fundamental example of N-acylation, a cornerstone reaction in organic chemistry. This protocol offers a clear and efficient procedure for its preparation on a laboratory scale.

Table 1: Physicochemical Properties of **Methyl N-(4-methoxyphenyl)carbamate**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[1][3][4]
Molecular Weight	181.19 g/mol	[2][3][4]
IUPAC Name	methyl N-(4-methoxyphenyl)carbamate	[3]
Appearance	Solid (Expected)	General Chemical Knowledge
Primary Hazards	Causes serious eye irritation	[3]

## Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

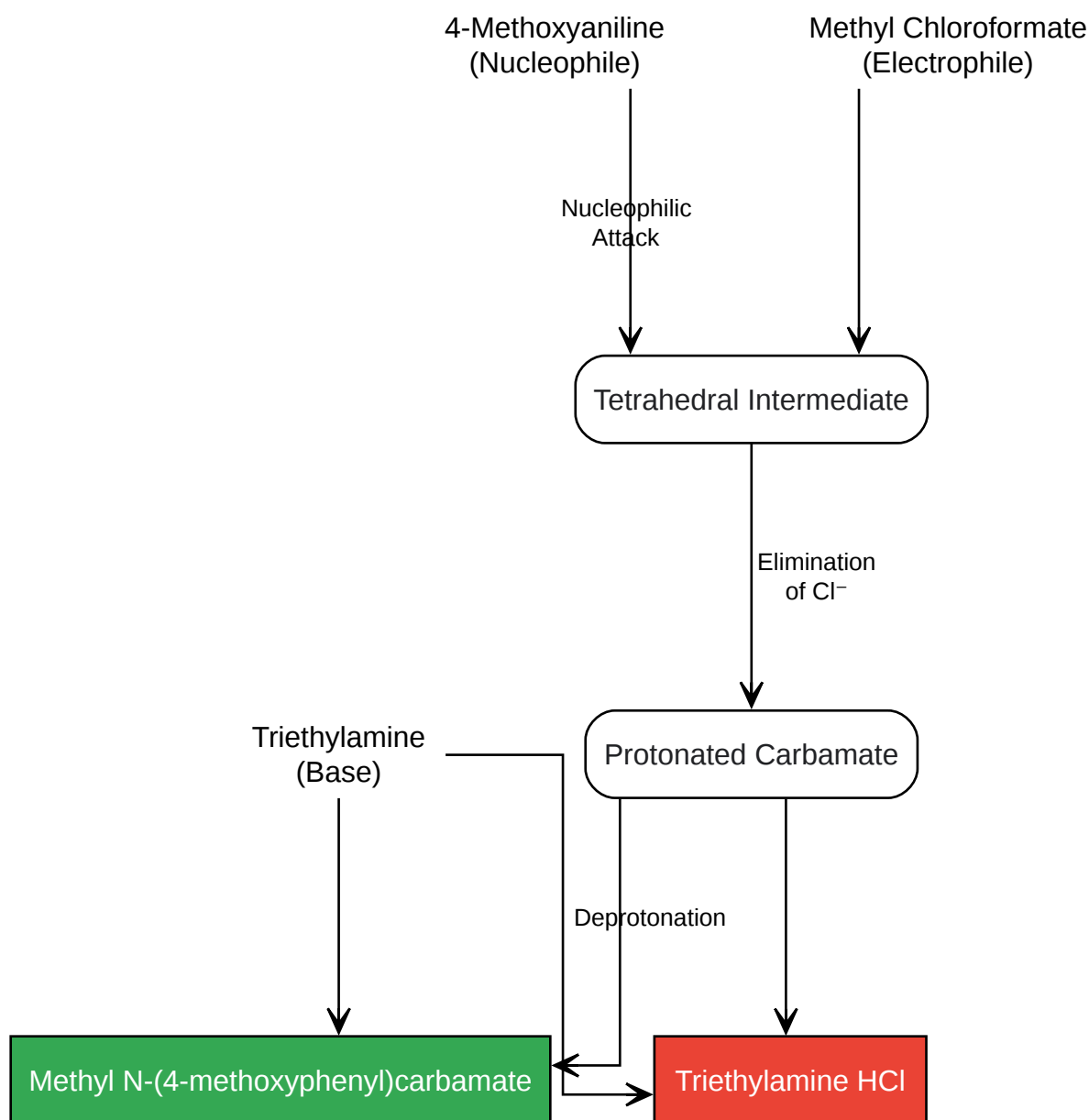
Overall Reaction:

- 4-Methoxyaniline + Methyl Chloroformate → **Methyl N-(4-methoxyphenyl)carbamate** + Triethylamine Hydrochloride

## Mechanistic Pathway

The mechanism involves two primary steps:

- Nucleophilic Attack:** The nitrogen atom of 4-methoxyaniline attacks the carbonyl carbon of methyl chloroformate, leading to the formation of a tetrahedral intermediate.
- Elimination & Deprotonation:** The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. The resulting protonated carbamate is then deprotonated by triethylamine to yield the final neutral product and triethylamine hydrochloride.



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Caption: Reaction mechanism for carbamate formation.

## Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale. All operations should be performed in a well-ventilated fume hood.

## Materials and Equipment

Table 2: Reagents and Materials

Reagent	CAS No.	MW ( g/mol )	Amount (mmol)	Mass/Volume	Equivalents
4-Methoxyaniline (p-Anisidine)	104-94-9	123.15	10.0	1.23 g	1.0
Methyl Chloroformate	79-22-1	94.50	11.0	0.83 mL	1.1
Triethylamine (TEA)	121-44-8	101.19	12.0	1.67 mL	1.2
Dichloromethane (DCM), Anhydrous	75-09-2	-	-	50 mL	-
1 M Hydrochloric Acid (HCl)	7647-01-0	-	-	2 x 20 mL	-
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> )	144-55-8	-	-	20 mL	-
Brine (Saturated NaCl)	7647-14-5	-	-	20 mL	-
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	7487-88-9	-	-	~2 g	-

Equipment:

- 100 mL two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel or syringe
- Ice-water bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Standard glassware for extraction and filtration
- pH paper

## Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

## Step-by-Step Procedure

- **Reaction Setup:** To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir until the solid dissolves completely.
- **Base Addition:** Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Fit the flask with a dropping funnel (or have a syringe ready) and a nitrogen inlet.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
- **Reagent Addition:** Add methyl chloroformate (0.83 mL, 11.0 mmol) dropwise to the cold, stirred solution over 15 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products. Methyl chloroformate is highly reactive and toxic; handle with extreme care.[5] A white precipitate of triethylamine hydrochloride will form immediately.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.
- **Quenching and Extraction:** Transfer the reaction mixture to a 250 mL separatory funnel. Dilute with an additional 20 mL of DCM.
- **Aqueous Workup:**
  - Wash the organic layer sequentially with 20 mL of 1 M HCl (twice) to remove excess triethylamine.
  - Wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
  - Wash with 20 mL of brine to remove residual water.
  - **Causality Note:** Each wash removes specific impurities. The acid wash removes the base, the bicarbonate wash removes residual acid, and the brine wash aids in phase separation.
- **Drying and Concentration:** Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** The crude product, a solid, can be purified by recrystallization. A suitable solvent system is ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
- **Drying:** Dry the crystals under vacuum to obtain the final product, **Methyl N-(4-methoxyphenyl)carbamate**. The theoretical yield is 1.81 g.

## Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.

- 4-Methoxyaniline (p-Anisidine): Toxic and a suspected carcinogen.[6] Avoid inhalation and skin contact.
- Methyl Chloroformate: Highly toxic, corrosive, and flammable.[5] Reacts violently with water and releases toxic gases (phosgene, HCl) upon heating or hydrolysis.[5] Must be handled with extreme caution.
- Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
- Dichloromethane: A suspected carcinogen. Avoid inhaling vapors.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

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